1-(2-Bromo-3-methylbenzoyl)pyrrolidine
Overview
Description
1-(2-Bromo-3-methylbenzoyl)pyrrolidine is a chemical compound with the linear formula C12 H14 Br N O .
Synthesis Analysis
There are several methods for synthesizing this compound. One method involves heating a mixture of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl, (2-bromo-3-methylphenyl) (pyrrolidin-l-yl)methanone, methyl 2-amino-5- (4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)benzoate, Pd2 (dba)3, anhydrous K3P04, and 1,4-dioxane/water in a microwave unit at 140 °C for 12 min .Molecular Structure Analysis
The molecular formula of this compound is C12 H14 Br N O . The molecular weight is 268.15 .Chemical Reactions Analysis
The chemical reactions of this compound are not specified in the search results .Physical and Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified in the search results .Scientific Research Applications
Anticancer Potential
Functionalized pyrrolidines have shown promise in inhibiting the growth of human tumor cells, including glioblastoma and melanoma, without significantly affecting healthy human fibroblasts. The modification of pyrrolidine derivatives with lipophilic groups like 4-bromobenzoyl has been found to improve their bioavailability and enhance their anticancer efficacy. These compounds selectively target tumor cells, indicating potential for development as anticancer agents (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).
Antimicrobial Activity
Pyrrolidine derivatives have also been explored for their antimicrobial properties. A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives displayed notable antibacterial activity against strains such as A. baumannii and the M. tuberculosis H37Rv strain. These findings suggest that such structures could serve as promising starting points for the development of new antimycobacterial agents, highlighting the versatility of pyrrolidine derivatives in medicinal chemistry applications (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-bromo-3-methylphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-5-4-6-10(11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUOJYDYLGGPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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